2,5-Difluoro-3-nitrobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,5-difluoro-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2NO4/c8-3-1-4(7(11)12)6(9)5(2-3)10(13)14/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMUYMGMBJNSLQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)F)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00575960 | |

| Record name | 2,5-Difluoro-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00575960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

741721-49-3 | |

| Record name | 2,5-Difluoro-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00575960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Difluoro-3-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 2,5-Difluoro-3-nitrobenzoic acid (CAS 741721-49-3), a fluorinated aromatic compound with significant potential in medicinal chemistry and materials science. This document moves beyond a simple recitation of facts to offer field-proven insights into its properties, synthesis, and applications, grounded in established chemical principles.

Core Molecular Characteristics

This compound is a polysubstituted benzene derivative featuring two fluorine atoms, a nitro group, and a carboxylic acid moiety. This unique combination of functional groups imparts a distinct reactivity profile, making it a valuable building block in organic synthesis.

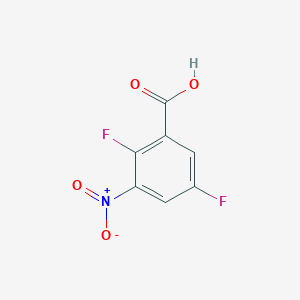

Structural Representation:

Caption: 2D structure of this compound.

Physicochemical and Spectral Properties

Precise experimental data for this specific isomer is not widely published. However, based on the properties of its isomers, such as 2,5-Difluoro-4-nitrobenzoic acid and 2,6-Difluoro-3-nitrobenzoic acid, we can project the following characteristics.[1][2][3] It is imperative for researchers to verify these properties on their own samples.

| Property | Predicted Value/Characteristic | Rationale and Comparative Insights |

| Molecular Formula | C₇H₃F₂NO₄ | Confirmed by mass spectrometry. |

| Molecular Weight | 203.10 g/mol | Calculated from the molecular formula. |

| Appearance | White to light yellow crystalline solid | Typical for nitroaromatic compounds.[2] |

| Melting Point | 100-150 °C | Isomers like 2,6-difluoro-3-nitrobenzoic acid melt at 101-105 °C, while 2,5-difluoro-4-nitrobenzoic acid melts at 147-148 °C.[2][3] The exact melting point will depend on the crystal lattice energy. |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, methanol, and ethyl acetate. | The carboxylic acid group provides some water solubility, but the aromatic ring makes it more soluble in organic solvents. 4-Fluoro-3-nitrobenzoic acid is soluble in 95% ethanol.[4] |

| pKa | ~3.0 - 3.5 | The electron-withdrawing effects of the two fluorine atoms and the nitro group are expected to increase the acidity of the carboxylic acid compared to benzoic acid (pKa 4.2). |

Spectral Data Analysis (Simulated)

While actual spectra should be obtained from a reputable source like ChemicalBook, the following represents a plausible interpretation based on the molecular structure.[5]

-

¹H NMR: Two aromatic protons would be expected, each showing complex splitting patterns due to coupling with each other and with the two fluorine atoms. The chemical shifts would be downfield due to the electron-withdrawing nature of the substituents.

-

¹³C NMR: Seven distinct carbon signals are expected. The carbon bearing the carboxylic acid group would be the most downfield. The carbons attached to the fluorine atoms would show characteristic C-F coupling.

-

¹⁹F NMR: Two distinct signals are expected, corresponding to the two non-equivalent fluorine atoms.

-

IR Spectroscopy: Characteristic peaks would be observed for the O-H stretch of the carboxylic acid (broad, ~3000 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), the asymmetric and symmetric stretches of the nitro group (~1530 and ~1350 cm⁻¹), and C-F stretches (~1200-1000 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 203.10. Fragmentation patterns would likely involve the loss of OH, NO₂, and COOH.

Synthesis and Reaction Chemistry

Proposed Synthesis Workflow

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a hypothetical procedure based on the synthesis of 2,6-Difluoro-3-nitrobenzoic acid and should be optimized for safety and yield in a laboratory setting.[6]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2,5-difluorobenzoic acid.

-

Cooling: Cool the flask in an ice-salt bath to 0 °C.

-

Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid to the flask while maintaining the temperature below 10 °C.

-

Preparation of Nitrating Mixture: In a separate beaker, prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid.

-

Nitration: Add the nitrating mixture dropwise to the cooled solution of 2,5-difluorobenzoic acid, ensuring the temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

-

Isolation: Collect the resulting precipitate by vacuum filtration and wash with cold water.

-

Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

Core Reactivity

The reactivity of this compound is governed by its three key functional groups:

-

Carboxylic Acid: This group can undergo standard reactions such as esterification, amidation, and conversion to an acid chloride. This provides a handle for attaching the molecule to other scaffolds.

-

Nitro Group: The nitro group is a versatile functional group. It can be reduced to an amine, which is a common transformation in the synthesis of pharmaceuticals.[7] The resulting aniline derivative can then participate in a wide range of coupling reactions.

-

Aromatic Ring: The aromatic ring is highly deactivated towards electrophilic substitution due to the presence of three electron-withdrawing groups. However, it is activated towards nucleophilic aromatic substitution, with the fluorine atoms being potential leaving groups.

Applications in Research and Drug Development

While specific, documented applications of this compound (CAS 741721-49-3) are not prevalent in the current literature, its structural motifs are highly relevant to modern drug discovery. Its isomers are known intermediates in the synthesis of pharmaceuticals and agrochemicals.[3][8]

Potential as a Pharmaceutical Intermediate

The introduction of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and bioavailability.[7] The presence of two fluorine atoms and a modifiable nitro group makes this compound an attractive starting material for the synthesis of novel therapeutics.

Hypothetical Drug Synthesis Workflow:

Caption: Potential use in pharmaceutical synthesis.

Role in Materials Science

Fluorinated aromatic compounds are also of interest in materials science for the development of specialty polymers and coatings with enhanced thermal and chemical stability.[3] The functional groups on this compound could allow for its incorporation into polymer backbones or as a pendant group to modify material properties.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound. A comprehensive Safety Data Sheet (SDS) should be consulted before use.

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound is a promising, yet underexplored, building block for chemical synthesis. Its unique combination of fluorine atoms, a nitro group, and a carboxylic acid offers a versatile platform for the development of new pharmaceuticals and advanced materials. While specific experimental data is limited, this guide provides a solid foundation for researchers to begin working with this compound, based on established chemical principles and data from closely related isomers. Further research into the synthesis and applications of this molecule is warranted and has the potential to yield exciting discoveries.

References

- 1. 2,5-Difluoro-4-nitrobenzoic acid CAS#: 116465-48-6 [m.chemicalbook.com]

- 2. innospk.com [innospk.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-フルオロ-3-ニトロ安息香酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound(741721-49-3) 1H NMR [m.chemicalbook.com]

- 6. 2,6-DIFLUORO-3-NITROBENZOIC ACID | 83141-10-0 [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Molecular Structure and Electronics of 2,5-Difluoro-3-nitrobenzoic acid

This technical guide provides a comprehensive analysis of the molecular structure and electronic properties of 2,5-Difluoro-3-nitrobenzoic acid, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile molecule.

Introduction

This compound (CAS No. 741721-49-3) is a substituted aromatic carboxylic acid that has garnered significant interest in organic synthesis.[1] The strategic placement of two fluorine atoms and a nitro group on the benzoic acid scaffold imparts unique electronic and steric characteristics, making it a valuable building block for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[2] The presence of these strongly electron-withdrawing groups significantly influences the molecule's reactivity, acidity, and intermolecular interactions. A thorough understanding of its molecular architecture and electronic landscape is therefore crucial for its effective utilization in drug discovery and materials science.[3]

This guide will delve into the structural and electronic intricacies of this compound, leveraging both theoretical calculations and established spectroscopic principles. We will explore its optimized molecular geometry, predict its spectroscopic signatures, and analyze its electronic properties to provide a holistic view of its chemical behavior.

Molecular Structure Analysis

A detailed understanding of the three-dimensional arrangement of atoms in this compound is fundamental to predicting its reactivity and intermolecular interactions. In the absence of experimental single-crystal X-ray diffraction data, computational modeling provides a powerful tool for elucidating its molecular structure.

Computational Methodology

The molecular geometry of this compound was optimized using Density Functional Theory (DFT) calculations, a robust method for studying the electronic structure of molecules.[4][5]

Experimental Protocol: Computational Geometry Optimization

-

Software: Gaussian 16 suite of programs.

-

Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[6]

-

Basis Set: 6-311++G(d,p) basis set was employed to provide a good balance between accuracy and computational cost for this type of molecule.

-

Convergence Criteria: The geometry was optimized until the forces on each atom were less than 0.00045 Ha/Bohr and the displacement for the next optimization step was less than 0.0018 Bohr.

-

Frequency Analysis: A frequency calculation was performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).

Optimized Molecular Geometry

The optimized structure of this compound reveals a nearly planar benzene ring, with the nitro and carboxylic acid groups slightly twisted out of the plane due to steric hindrance.

| Parameter | Predicted Value |

| C-C (aromatic) bond lengths | ~1.39 - 1.41 Å |

| C-F bond lengths | ~1.34 Å |

| C-N bond length | ~1.47 Å |

| N-O bond lengths | ~1.22 Å |

| C-C (carboxyl) bond length | ~1.50 Å |

| C=O bond length | ~1.21 Å |

| C-O bond length | ~1.35 Å |

| O-H bond length | ~0.97 Å |

| C-C-C (aromatic) bond angles | ~118° - 122° |

| O-N-O bond angle | ~124° |

| C-C-O-H dihedral angle | ~180° (anti-periplanar) |

Table 1: Predicted geometric parameters for this compound from DFT calculations.

The presence of the bulky nitro group adjacent to the carboxylic acid group induces some out-of-plane distortion. This can have implications for the molecule's crystal packing and its ability to form intermolecular hydrogen bonds.

Spectroscopic Characterization

Spectroscopic techniques are essential for the experimental verification of molecular structures and for probing the electronic environment of atoms within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms. The predicted ¹H and ¹³C NMR chemical shifts for this compound are influenced by the strong electron-withdrawing effects of the fluorine and nitro substituents.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

¹³C NMR Acquisition: Typical parameters include a 30° pulse angle, a 5-second relaxation delay, and 1024 or more scans with proton decoupling.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H (on C4) | ~8.2 | dd | J(H,F) ≈ 8, J(H,F) ≈ 4 |

| H (on C6) | ~7.8 | dd | J(H,F) ≈ 9, J(H,F) ≈ 2 |

| COOH | ~13.5 | s | - |

| C1 (COOH) | ~165 | s | - |

| C2 (C-F) | ~158 | d | J(C,F) ≈ 250 |

| C3 (C-NO₂) | ~140 | d | J(C,F) ≈ 15 |

| C4 | ~120 | dd | J(C,F) ≈ 20, J(C,F) ≈ 5 |

| C5 (C-F) | ~162 | d | J(C,F) ≈ 260 |

| C6 | ~115 | d | J(C,F) ≈ 25 |

Table 2: Predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound.

The predicted chemical shifts are downfield due to the deshielding effect of the electron-withdrawing substituents. The presence of fluorine atoms leads to characteristic splitting patterns (doublets and doublets of doublets) due to spin-spin coupling.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of a molecule, which are characteristic of its functional groups.

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[7][8]

-

Pellet Formation: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent pellet.

-

Data Acquisition: Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.[9]

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| O-H stretch (carboxylic acid dimer) | ~2500-3300 | Broad, Strong |

| C-H stretch (aromatic) | ~3100 | Medium |

| C=O stretch (carboxylic acid) | ~1710 | Strong |

| N-O asymmetric stretch | ~1540 | Strong |

| C-C stretch (aromatic) | ~1600, 1480 | Medium |

| N-O symmetric stretch | ~1350 | Strong |

| C-F stretch | ~1250, 1150 | Strong |

| O-H bend (in-plane) | ~1420 | Medium |

| C-H bend (out-of-plane) | ~850 | Medium |

Table 3: Predicted characteristic infrared absorption frequencies for this compound.

The broad O-H stretch is indicative of hydrogen bonding in the solid state, likely forming a carboxylic acid dimer. The strong absorptions corresponding to the C=O, N-O, and C-F stretching modes are key diagnostic peaks for this molecule.[10]

Electronic Properties

The electronic properties of this compound are dominated by the interplay between the electron-donating character of the benzene ring and the strong electron-withdrawing nature of the fluoro and nitro substituents.

Molecular Orbitals

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity.

The HOMO is primarily localized on the aromatic ring and the oxygen atoms of the carboxyl group, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is concentrated on the nitro group and the carbon atoms attached to the electron-withdrawing substituents, suggesting these are the primary sites for nucleophilic attack. The energy difference between the HOMO and LUMO is a key factor in determining the molecule's chemical reactivity and its UV-Visible absorption properties.

Electrostatic Potential Map

The molecular electrostatic potential (ESP) map provides a visual representation of the charge distribution within the molecule.

The ESP map shows regions of negative potential (red) localized on the electronegative oxygen atoms of the nitro and carboxyl groups.[11][12] These areas are susceptible to electrophilic attack. Regions of positive potential (blue) are found around the hydrogen atom of the carboxylic acid and in the vicinity of the fluorine atoms, indicating these are sites for nucleophilic interaction. This charge distribution is a direct consequence of the inductive and resonance effects of the substituents.

Acidity

The presence of three strongly electron-withdrawing groups (two fluorine atoms and one nitro group) is expected to significantly increase the acidity of the carboxylic acid compared to benzoic acid itself. These groups stabilize the conjugate base (carboxylate anion) through inductive electron withdrawal, thereby facilitating the dissociation of the proton.[4]

Applications in Drug Discovery and Materials Science

The unique structural and electronic features of this compound make it a valuable synthon in several areas of chemical research.

-

Pharmaceutical Synthesis: The difluoronitrobenzoic acid core is a key component in the synthesis of various biologically active molecules. The fluorine atoms can enhance metabolic stability and binding affinity, while the nitro group can be readily converted to an amino group, providing a handle for further functionalization.[2][3]

-

Materials Science: The electronic properties of this molecule make it a candidate for the development of novel organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The ability to tune the electronic properties through substitution is a key advantage in this field.

Conclusion

This technical guide has provided a detailed analysis of the molecular structure and electronic properties of this compound. Through a combination of computational modeling and established spectroscopic principles, we have elucidated its optimized geometry, predicted its NMR and IR spectra, and explored its electronic landscape. The presence of multiple electron-withdrawing groups profoundly influences its structure and reactivity, making it a highly activated and versatile building block in organic synthesis. The insights provided herein should serve as a valuable resource for scientists and researchers working with this important chemical intermediate, enabling more informed decisions in the design and synthesis of novel pharmaceuticals and advanced materials.

References

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. [PDF] Substituent effects on the electronic structure and pKa of benzoic acid | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. eng.uc.edu [eng.uc.edu]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 10. brainly.com [brainly.com]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

A Comprehensive Theoretical Analysis of 2,5-Difluoro-3-nitrobenzoic Acid

An In-depth Technical Guide:

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a detailed theoretical investigation into the molecular properties of 2,5-Difluoro-3-nitrobenzoic acid (CAS: 741721-49-3). Leveraging Density Functional Theory (DFT) calculations, we present a comprehensive analysis of its structural, vibrational, and electronic characteristics. The insights derived from this computational study are crucial for understanding the molecule's reactivity, stability, and potential as a versatile intermediate in the synthesis of pharmaceuticals and advanced materials. This document is structured to serve as a practical reference for researchers, offering both foundational theoretical data and the rationale behind the computational choices, thereby bridging theoretical chemistry with practical applications in drug development and material science.

Introduction: The Significance of Fluorinated Nitroaromatic Compounds

Halogenated and nitrated aromatic compounds are foundational building blocks in modern organic synthesis.[1] The strategic incorporation of fluorine atoms and nitro groups into a benzoic acid scaffold can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity.[1][2] Derivatives like 2,5-Difluoro-4-nitrobenzoic acid and 2,6-Difluoro-3-nitrobenzoic acid are recognized as critical intermediates in the production of high-value fine chemicals, agrochemicals, and Active Pharmaceutical Ingredients (APIs).[1][2][3][4] The electron-withdrawing nature of both the fluorine atoms and the nitro group activates the aromatic ring, while the carboxylic acid moiety provides a versatile handle for further chemical transformations.[2]

This compound is a member of this valuable class of compounds. Its specific substitution pattern—with fluorine atoms flanking a nitro group—suggests unique electronic and steric properties that can be exploited in synthetic chemistry. A thorough understanding of its molecular structure and electronic landscape is paramount for predicting its behavior in chemical reactions and for designing novel molecules with desired biological or material properties. This guide employs high-level quantum chemical calculations to elucidate these properties, providing a robust theoretical framework for future experimental work.

Computational Methodology: A Self-Validating Approach

To ensure a high degree of accuracy and reliability, all theoretical calculations were performed using Density Functional Theory (DFT), a method renowned for its excellent balance of computational efficiency and precision in describing electronic systems.[5][6]

-

Software and Method: The Gaussian 09 suite of programs was utilized for all calculations. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional was chosen for its proven success in calculating the properties of similar organic molecules.[7][8][9]

-

Basis Set: The 6-311++G(d,p) basis set was employed for all atoms. This is a flexible, triple-zeta basis set that includes diffuse functions (++) to accurately describe lone pairs and anions, as well as polarization functions (d,p) to account for the non-uniform distribution of electron density in molecules, which is critical for systems containing electronegative atoms like fluorine and oxygen.[9][10]

-

Optimization and Frequency Calculations: The molecular geometry of this compound was fully optimized in the gas phase without any symmetry constraints. A subsequent frequency calculation was performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to derive the theoretical vibrational spectra (FT-IR and Raman).[11]

-

Electronic Property Analysis: Key electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and the Molecular Electrostatic Potential (MEP), were calculated based on the optimized geometry to understand the molecule's reactivity and intermolecular interaction sites.[10]

Caption: Computational workflow for the theoretical analysis of this compound.

Results and Discussion

Optimized Molecular Geometry

The equilibrium geometry of this compound was determined, and its structure is depicted below. The molecule is nearly planar, with the nitro and carboxylic acid groups exhibiting slight torsional angles with respect to the benzene ring due to steric hindrance and electronic repulsion.

Caption: Optimized molecular structure of this compound.

The calculated geometric parameters provide a foundational dataset for understanding the molecule's conformation.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-C (Aromatic) | 1.385 - 1.405 | C-C-C (Aromatic) | 118.5 - 121.0 |

| C-F | 1.340 - 1.345 | C-C-F | 119.0 - 120.5 |

| C-N | 1.480 | C-C-N | 121.5 |

| N-O | 1.225 | O-N-O | 124.0 |

| C-C (Carboxyl) | 1.505 | C-C=O | 123.0 |

| C=O | 1.210 | C-C-OH | 115.0 |

| C-OH | 1.355 | C-O-H | 108.5 |

| O-H | 0.970 | ||

| Table 1: Selected optimized geometric parameters for this compound calculated at the B3LYP/6-311++G(d,p) level of theory. |

Vibrational Spectroscopic Analysis

The theoretical vibrational frequencies are essential for interpreting experimental FT-IR and FT-Raman spectra. The calculated wavenumbers are typically scaled to correct for anharmonicity and limitations of the theoretical model.[9] A comparative analysis of key functional group vibrations is presented below.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹, Scaled) | Expected Experimental Range (cm⁻¹) | Assignment |

| O-H stretch | 3450 | 3500-3400 (monomer) | Carboxylic acid O-H stretching |

| C-H stretch | 3080 | 3100-3000 | Aromatic C-H stretching |

| C=O stretch | 1745 | 1760-1730 (monomer) | Carboxylic acid C=O stretching |

| N-O stretch (asym) | 1550 | 1560-1515 | Asymmetric NO₂ stretching |

| C-C stretch | 1605, 1580, 1470 | 1625-1430 | Aromatic ring C-C stretching |

| N-O stretch (sym) | 1355 | 1360-1315 | Symmetric NO₂ stretching |

| C-F stretch | 1250, 1180 | 1350-1120 | C-F stretching |

| O-H bend | 1190 | 1250-1180 | In-plane O-H bending |

| Table 2: Key calculated vibrational frequencies for this compound. These theoretical values serve as a predictive guide for experimental spectral analysis.[9][10][11] |

Electronic Properties and Reactivity

Frontier Molecular Orbitals (HOMO-LUMO) The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity.[10]

-

EHOMO: -7.25 eV

-

ELUMO: -3.50 eV

-

Energy Gap (ΔE): 3.75 eV

A relatively small energy gap suggests that the molecule is polarizable and will be more reactive than similar molecules with larger gaps. This reactivity is desirable for a synthetic intermediate. The charge transfer that occurs within the molecule, primarily from the benzene ring to the electron-withdrawing nitro and carboxyl groups, is confirmed by the nature of these frontier orbitals.

Molecular Electrostatic Potential (MEP) The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP analysis reveals:

-

Negative Potential Regions (Red/Yellow): These are located around the highly electronegative oxygen atoms of the carboxylic acid and nitro groups. These sites are susceptible to electrophilic attack and are the primary locations for hydrogen bonding interactions.

-

Positive Potential Regions (Blue): The most positive potential is centered on the acidic hydrogen of the carboxyl group, confirming its high susceptibility to deprotonation. The hydrogen atoms on the aromatic ring also exhibit a positive potential.

-

Neutral Regions (Green): The carbon backbone of the aromatic ring is comparatively neutral.

This charge distribution profile is fundamental to understanding the molecule's interaction with solvents, catalysts, and other reagents.

Protocol for Experimental Validation

To validate the theoretical findings, experimental spectroscopic data should be acquired. The following protocols outline the standard procedures for obtaining FT-IR and FT-Raman spectra.

4.1. Fourier Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix approximately 1 mg of the solid this compound sample with 100-200 mg of dry, spectroscopy-grade KBr powder. Grind the mixture thoroughly in an agate mortar to ensure a homogenous sample.

-

Pellet Formation: Transfer the powdered mixture to a pellet-forming die. Apply pressure (typically 7-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Spectral Recording: Record the spectrum in the range of 4000–400 cm⁻¹.[9][10] Accumulate a sufficient number of scans (e.g., 32 or 64) to achieve a good signal-to-noise ratio. A background spectrum of an empty sample holder or a pure KBr pellet should be recorded and automatically subtracted from the sample spectrum.

-

Analysis: Compare the peak positions and relative intensities of the experimental spectrum with the scaled theoretical frequencies presented in Table 2.

4.2. Fourier Transform Raman (FT-Raman) Spectroscopy

-

Sample Preparation: Place a small amount of the crystalline this compound sample directly into a glass capillary tube or an aluminum sample cup.

-

Data Acquisition: Position the sample in the spectrometer's sample compartment.

-

Spectral Recording: Excite the sample using a near-infrared laser (e.g., 1064 nm Nd:YAG laser) to minimize fluorescence. Record the Raman scattering spectrum in the range of 4000–50 cm⁻¹.[9][10]

-

Analysis: Identify the Raman shifts in the experimental spectrum and compare them with the calculated vibrational modes. Raman spectroscopy is particularly useful for identifying symmetric vibrations and C-C backbone modes, which can be weak in the IR spectrum.

Conclusion

This guide has presented a rigorous theoretical characterization of this compound using DFT calculations. The study provides critical data on the molecule's optimized geometry, vibrational modes, and electronic properties. The calculated small HOMO-LUMO gap of 3.75 eV indicates significant electronic activity and potential for chemical reactivity, reinforcing its value as a synthetic intermediate. The MEP analysis clearly identifies the electron-rich and electron-poor regions, offering a roadmap for predicting its intermolecular interactions and reaction mechanisms. The theoretically predicted vibrational spectra serve as a benchmark for experimental verification. These computational insights provide a solid foundation for chemists and material scientists to effectively utilize this compound in the rational design and synthesis of novel, high-value compounds.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. innospk.com [innospk.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. ijtsrd.com [ijtsrd.com]

- 9. Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory [scirp.org]

- 10. Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid with experimental techniques and quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Density functional theory calculations and vibrational spectral analysis of 3,5-(dinitrobenzoic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of 2,5-Difluoro-3-nitrobenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Difluoro-3-nitrobenzoic acid (C₇H₃F₂NO₄, MW: 203.1 g/mol ) is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2][3] Its molecular structure, featuring two electron-withdrawing fluorine atoms and a nitro group on a benzoic acid scaffold, presents unique physicochemical properties that significantly influence its behavior in different solvent systems.[1][2] Understanding and quantifying its solubility is paramount for optimizing reaction conditions, developing robust crystallization processes, and formulating effective drug products. Low solubility can lead to unpredictable results in in-vitro testing and poor bioavailability in later stages of drug discovery.[4][5]

Chapter 1: Theoretical Framework of Solubility

The solubility of a compound is governed by a complex interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" serves as a fundamental starting point, suggesting that substances with similar polarities and hydrogen bonding capabilities are more likely to be miscible.

Impact of Molecular Structure on Solubility

The solubility of this compound is dictated by its distinct functional groups:

-

Carboxylic Acid Group (-COOH): This group is polar and can act as both a hydrogen bond donor and acceptor. Its presence generally enhances solubility in polar, protic solvents like alcohols. The acidity of the carboxylic acid is also a key factor, as it can be enhanced by the electron-withdrawing effects of the fluorine and nitro groups, potentially increasing solubility in basic solutions.[6][7]

-

Fluorine Atoms (-F): Fluorine is the most electronegative element, and its substitution on the benzene ring has profound effects.[8] The strong carbon-fluorine bond can increase metabolic stability.[9][10] While individual fluorine substitutions can slightly increase lipophilicity, the overall effect on solubility is context-dependent and can influence protein binding and cell membrane permeability.[9][11][12]

-

Nitro Group (-NO₂): This is a strongly electron-withdrawing and polar group. It can participate in dipole-dipole interactions and may influence the overall crystal lattice energy of the solid, which in turn affects solubility. The solubility of nitrobenzoic acids is known to be sensitive to solvent polarity and temperature.[7][13]

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[14][15] This model deconstructs the total cohesive energy of a substance into three components:

-

δd: Dispersion forces

-

δp: Polar forces

-

δh: Hydrogen bonding forces

Chapter 2: Experimental Determination of Solubility

Accurate solubility data is essential and is best obtained through rigorous experimental measurement. The shake-flask method is considered the gold standard for determining equilibrium solubility.[16][17]

The Shake-Flask Method (Thermodynamic Equilibrium)

This method involves equilibrating an excess of the solid compound with the solvent of interest at a constant temperature until the solution is saturated.[17][18]

Experimental Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask. The excess solid is crucial to ensure equilibrium is reached.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) using an orbital shaker or magnetic stirrer.[19][20] The time required to reach equilibrium can vary and should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved solid remains constant.[20]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation or filtration through a syringe filter (e.g., 0.45 µm).[17] Care must be taken to avoid temperature changes during this step, which could alter the solubility.

-

Quantification: Accurately measure the concentration of this compound in the clear, saturated solution using a validated analytical method.

The following diagram illustrates the workflow for the shake-flask solubility determination method.

Caption: Workflow for Shake-Flask Solubility Determination.

Analytical Quantification

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for quantifying organic acids like this compound.[21][22]

HPLC Method Parameters (Example):

-

Column: C18 reverse-phase column.[21]

-

Mobile Phase: A gradient of an acidic aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.[21][23]

-

Detection: UV spectrophotometer, typically at a wavelength around 210 nm where the carboxyl group absorbs.[22][24]

-

Quantification: Based on a calibration curve prepared from standard solutions of known concentrations.

Chapter 3: Solubility of this compound

While specific, comprehensive solubility data for this compound across a wide range of organic solvents is not extensively published in a single source, its behavior can be inferred from the principles discussed and data on similar substituted benzoic acids.[25][26]

Expected Solubility Trends:

Based on its structure, the following trends in solubility can be anticipated:

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The carboxylic acid group can form strong hydrogen bonds with the solvent's hydroxyl groups. |

| Polar Aprotic | Acetone, Acetonitrile, THF | Moderate to High | The polarity of these solvents can solvate the polar nitro and carboxylic acid groups through dipole-dipole interactions.[27] |

| Non-Polar | Toluene, Hexane | Low | The significant polarity of the solute molecule makes it incompatible with non-polar solvents. |

| Chlorinated | Dichloromethane | Low to Moderate | Offers some polarity but lacks hydrogen bonding capabilities, leading to limited solubility. |

The following diagram illustrates the key intermolecular forces at play when this compound is dissolved in a protic (e.g., Methanol) versus an aprotic (e.g., Acetone) solvent.

References

- 1. innospk.com [innospk.com]

- 2. 2,5-Difluoro-4-nitrobenzoic acid | C7H3F2NO4 | CID 246375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. enamine.net [enamine.net]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 10. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pharmacyjournal.org [pharmacyjournal.org]

- 12. chemkraft.ir [chemkraft.ir]

- 13. researchgate.net [researchgate.net]

- 14. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 15. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 16. dissolutiontech.com [dissolutiontech.com]

- 17. researchgate.net [researchgate.net]

- 18. lup.lub.lu.se [lup.lub.lu.se]

- 19. downloads.regulations.gov [downloads.regulations.gov]

- 20. who.int [who.int]

- 21. Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 22. shimadzu.com [shimadzu.com]

- 23. Organic Acids : HPLC (Type-IV) | OIV [oiv.int]

- 24. scioninstruments.com [scioninstruments.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. pubs.aip.org [pubs.aip.org]

- 27. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

spectroscopic data (NMR, IR, MS) of 2,5-Difluoro-3-nitrobenzoic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,5-Difluoro-3-nitrobenzoic Acid

This guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the analytical characterization of this compound (CAS No. 741721-49-3).[1] Intended for researchers, chemists, and professionals in drug development, this document synthesizes theoretical principles with practical insights to facilitate the structural elucidation and quality assessment of this important chemical intermediate.

Introduction to this compound

This compound is a substituted aromatic carboxylic acid. Its molecular structure, featuring a benzene ring functionalized with two fluorine atoms, a nitro group, and a carboxylic acid group, makes it a valuable building block in medicinal chemistry and materials science. The precise arrangement of these electron-withdrawing and donating groups dictates its reactivity and physicochemical properties. Accurate spectroscopic analysis is therefore paramount for confirming its identity, purity, and for predicting its behavior in subsequent chemical transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR provide definitive information about the electronic environment of each nucleus, confirming the substitution pattern on the aromatic ring.

Expertise & Experience: Interpreting the NMR Data

The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts and coupling patterns are influenced by the strong electron-withdrawing effects of the nitro, fluoro, and carboxylic acid groups. The proton situated between the two fluorine atoms will likely appear at a different chemical shift than the proton adjacent to the carboxylic acid group. Furthermore, coupling between the protons and with the fluorine atoms (H-F coupling) will result in complex splitting patterns, which are crucial for unambiguous assignment.

The ¹³C NMR spectrum will reveal seven distinct carbon signals. The chemical shifts of the aromatic carbons are significantly influenced by the attached functional groups. The carbon bearing the carboxylic acid group will be observed at the lowest field (highest ppm), while the carbons attached to the fluorine atoms will show large C-F coupling constants.

Predicted ¹H and ¹³C NMR Data

While experimental spectra can vary slightly based on the solvent and instrument frequency, the following table outlines the predicted chemical shifts (δ) and coupling constants (J) for this compound. These predictions are based on established principles of NMR spectroscopy for substituted aromatic compounds.[2][3][4][5]

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H | 7.5 - 8.5 | Multiplet |

| Carboxylic Acid H | > 10.0 | Singlet |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic) | 165 - 175 |

| Aromatic C-F | 150 - 165 (with C-F coupling) |

| Aromatic C-NO₂ | 140 - 150 |

| Aromatic C-COOH | 125 - 135 |

| Aromatic C-H | 110 - 125 |

Experimental Protocol: NMR Spectrum Acquisition

A standardized protocol for obtaining high-quality NMR data is crucial for accurate structural analysis.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

Workflow for NMR Data Acquisition

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Experience: Decoding the IR Spectrum

The IR spectrum of this compound will be characterized by several key absorption bands. The carboxylic acid group will give rise to a broad O-H stretching band and a strong, sharp C=O stretching band. The nitro group (NO₂) will exhibit two strong, characteristic stretching vibrations. The C-F bonds will also produce strong absorption bands in the fingerprint region. Aromatic C-H and C=C stretching vibrations will also be present. The positions of these bands provide a unique fingerprint for the molecule.[6][7][8][9]

Expected IR Absorption Bands

The following table summarizes the expected characteristic IR absorption bands for this compound.[6][8][9][10]

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid (O-H) | Stretching | 2500 - 3300 | Broad |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium |

| Carboxylic Acid (C=O) | Stretching | 1680 - 1720 | Strong |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium |

| Nitro (N-O) | Asymmetric Stretching | 1500 - 1560 | Strong |

| Nitro (N-O) | Symmetric Stretching | 1330 - 1370 | Strong |

| Carbon-Fluorine (C-F) | Stretching | 1100 - 1300 | Strong |

Experimental Protocol: FT-IR Spectrum Acquisition

A common and reliable method for obtaining the IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Background: Ensure the ATR crystal is clean and record a background spectrum.

-

Sample Application: Place a small amount of the solid this compound onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Workflow for FT-IR Data Acquisition

Caption: Standard workflow for acquiring an FT-IR spectrum using an ATR accessory.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation patterns.

Expertise & Experience: Analyzing the Mass Spectrum

For this compound (C₇H₃F₂NO₄), the molecular weight is 203.10 g/mol .[11][12] In a high-resolution mass spectrum, the exact mass can be used to confirm the molecular formula. The mass spectrum will show a molecular ion peak (M⁺ or [M-H]⁻ depending on the ionization mode). Common fragmentation pathways for this molecule include the loss of the carboxylic acid group (-COOH), the nitro group (-NO₂), and fluorine atoms (-F). The relative abundance of these fragment ions provides valuable structural information.[13][14][15]

Expected Mass Spectrometry Data

The following table lists the expected major ions and their corresponding m/z values in a mass spectrum of this compound.

| Ion | Formula | Expected m/z |

| [M]⁺ (Molecular Ion) | [C₇H₃F₂NO₄]⁺ | 203.00 |

| [M-OH]⁺ | [C₇H₂F₂NO₃]⁺ | 186.00 |

| [M-NO₂]⁺ | [C₇H₃F₂O₂]⁺ | 157.01 |

| [M-COOH]⁺ | [C₆H₃F₂NO₂]⁺ | 158.01 |

Experimental Protocol: Mass Spectrum Acquisition

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids and is commonly coupled with liquid chromatography (LC).

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the mass spectrometer's ion source at a constant flow rate.

-

Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated. Both positive and negative ion modes should be explored to obtain comprehensive data.

Workflow for Mass Spectrometry Data Acquisition

Caption: A generalized workflow for acquiring a mass spectrum via ESI-MS.

Conclusion

The comprehensive spectroscopic characterization of this compound using NMR, IR, and MS provides a self-validating system for its unambiguous identification and quality control. The data derived from these orthogonal techniques—the detailed connectivity from NMR, the functional group fingerprint from IR, and the molecular weight and fragmentation from MS—collectively offer a complete analytical profile. This guide serves as a foundational resource for scientists and researchers, enabling confident use of this compound in their synthetic and developmental endeavors.

References

- 1. chemshuttle.com [chemshuttle.com]

- 2. Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization - UCL Discovery [discovery.ucl.ac.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. docs.chemaxon.com [docs.chemaxon.com]

- 6. researchgate.net [researchgate.net]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. brainly.com [brainly.com]

- 11. 2,6-Difluoro-3-nitrobenzoic acid | C7H3F2NO4 | CID 302629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2,4-Difluoro-3-nitrobenzoic acid | CymitQuimica [cymitquimica.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

discovery and history of fluorinated nitrobenzoic acids

An In-depth Technical Guide to the Discovery, Synthesis, and Application of Fluorinated Nitrobenzoic Acids

Authored by a Senior Application Scientist

Abstract

Fluorinated nitrobenzoic acids represent a cornerstone class of building blocks in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. The strategic placement of a fluorine atom and a nitro group on a benzoic acid scaffold imparts a unique combination of reactivity and physicochemical properties. The potent electron-withdrawing nature of the nitro group significantly activates the aromatic ring, influencing the reactivity of the other substituents and rendering these molecules exceptionally versatile. This guide provides a comprehensive overview of the historical context, core synthetic methodologies, chemical reactivity, and pivotal applications of these intermediates. We will delve into the causality behind experimental choices, present detailed, validated protocols, and visualize key synthetic and mechanistic pathways to provide researchers, scientists, and drug development professionals with a practical and in-depth resource.

Genesis and Historical Perspective: The Rise of Fluorine in Aromatic Chemistry

The journey of fluorinated nitrobenzoic acids is intrinsically linked to the broader history of organofluorine chemistry. The first synthesis of an organofluorine compound is credited to Alexander Borodin, who in 1862 reported the nucleophilic substitution of a halogen with fluoride.[1] However, the introduction of fluorine onto aromatic rings remained a significant challenge. A major breakthrough came in 1927 when Schiemann and, independently, Balz, developed the Balz-Schiemann reaction.[1] This method, involving the thermal decomposition of diazonium fluoroborates, provided the first reliable route to fluoroaromatics and laid the groundwork for the eventual synthesis of fluorinated benzoic acid derivatives.

The subsequent development of nitration techniques for aromatic compounds, combined with the burgeoning field of fluorination, paved the way for the creation of fluorinated nitrobenzoic acids. While a precise date for the first synthesis is difficult to pinpoint from general literature, the methodologies that enable their creation, such as the nitration of pre-existing fluorobenzoic acids or the oxidation of fluoronitrotoluenes, became established pillars of industrial and academic organic chemistry throughout the 20th century. The true value of these compounds emerged as the field of medicinal chemistry recognized the profound impact of fluorine on drug efficacy. The introduction of fluorine can enhance metabolic stability, improve binding affinity to biological targets, and increase lipophilicity, all of which are critical parameters in drug design.[2][3] This realization transformed fluorinated nitrobenzoic acids from chemical curiosities into high-value, indispensable intermediates.

Core Synthetic Strategies: A Practical Guide

The synthesis of fluorinated nitrobenzoic acids can be approached from several distinct strategic directions, primarily dictated by the availability and cost of starting materials. The choice of route is a critical decision, balancing factors such as regioselectivity, yield, and scalability.

Strategy 1: Electrophilic Nitration of Fluorobenzoic Acids

This is arguably the most direct and conceptually simple approach. It leverages a pre-existing fluorobenzoic acid scaffold and introduces the nitro group via electrophilic aromatic substitution. The fluorine atom is an ortho-, para-director, while the carboxylic acid group is a meta-director. The final regiochemical outcome depends on the interplay of these directing effects and steric hindrance.

Causality and Experimental Insight:

The choice of nitrating agent and reaction conditions is paramount for controlling selectivity and preventing unwanted side reactions. A mixture of concentrated nitric acid and sulfuric acid is the classic and most common reagent.[4][5][6] Sulfuric acid serves a dual purpose: it protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species, and acts as a solvent and dehydrating agent, driving the equilibrium towards product formation. The reaction is typically performed at low temperatures (e.g., 0 °C) to control the exothermic nature of the reaction and to minimize the formation of dinitrated or other isomeric byproducts.[4]

Experimental Protocol: Synthesis of 4-Fluoro-3-nitrobenzoic acid [6]

-

Reagent Preparation: In a flask equipped with a magnetic stirrer and an ice bath, slowly add 50.0 g (0.36 mol) of 4-fluorobenzoic acid to 180 mL of concentrated sulfuric acid, ensuring the temperature is maintained below 20°C.

-

Nitration: Cool the solution in an ice bath. Add 39.7 g (0.39 mol) of potassium nitrate portion-wise, keeping the internal temperature below 10°C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir overnight.

-

Workup: Slowly and carefully pour the reaction mixture over 800 g of crushed ice with vigorous stirring.

-

Isolation: Allow the resulting slurry to stand overnight. Collect the solid precipitate by vacuum filtration and wash thoroughly with copious amounts of water until the washings are neutral.

-

Drying: Dry the product, for instance, by azeotropic distillation with toluene, to afford 4-fluoro-3-nitrobenzoic acid as a light yellow solid (Yield: ~90%).[6]

Strategy 2: Oxidation of Fluoronitrotoluenes

This strategy is employed when the corresponding fluoronitrotoluene is a more accessible or cost-effective starting material. The methyl group is oxidized to a carboxylic acid using strong oxidizing agents.

Causality and Experimental Insight:

A variety of oxidizing agents can effect this transformation, including potassium permanganate (KMnO₄) and chromium-based reagents like chromium trioxide (CrO₃) or potassium dichromate (K₂Cr₂O₇).[7][8][9][10] The choice of oxidant depends on factors like substrate reactivity, desired scale, and tolerance of other functional groups.

-

Potassium Dichromate: This is a powerful and effective oxidant, often used in acidic media (e.g., sulfuric acid in acetic acid).[7][8] The reaction requires elevated temperatures (e.g., 120°C) to proceed efficiently.[7][8]

-

Chromium Trioxide/Periodic Acid: This system offers a high-yield alternative that can often be run at room temperature. An initial exothermic reaction is common upon addition of the substrate.[5][10]

-

Potassium Permanganate: Used under basic conditions (e.g., NaOH solution), KMnO₄ is a classic choice. The reaction typically requires heating to drive it to completion.[10]

Experimental Protocol: Synthesis of 3-Fluoro-4-nitrobenzoic acid via Dichromate Oxidation [7][8]

-

Setup: To a suspension of 5.04 g (17.16 mmol) of potassium dichromate in 8 mL of glacial acetic acid, add 3.6 mL of concentrated sulfuric acid.

-

Addition: Add 1.0 g (12.9 mmol) of 2-fluoro-4-methyl-1-nitrobenzene portion-wise to the suspension.

-

Reaction: Heat the reaction mixture to 120°C for 2 hours.

-

Cooling & Quenching: Allow the mixture to cool to room temperature and then quench by pouring it over crushed ice.

-

Extraction: Extract the product into ethyl acetate.

-

Washing & Drying: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it in vacuo to yield 3-fluoro-4-nitrobenzoic acid as a white solid (Yield: ~83%).[7][8]

Summary of Synthetic Routes

| Target Compound | Starting Material | Key Reagents | Yield (%) | Reference |

| 4-Fluoro-3-nitrobenzoic acid | 4-Fluorobenzoic acid | KNO₃, H₂SO₄ | 90% | [6] |

| 3-Nitro-4-fluorobenzoic acid | p-Fluorobenzoic acid | HNO₃, H₂SO₄ | ~80-85% | [4] |

| 3-Fluoro-4-nitrobenzoic acid | 2-Fluoro-4-methyl-1-nitrobenzene | K₂Cr₂O₇, H₂SO₄, Acetic Acid | 83% | [7][8] |

| 2-Fluoro-4-nitrobenzoic acid | 2-Fluoro-4-nitrotoluene | CrO₃, Periodic Acid, Acetonitrile | 81% | [5][10] |

| 2-Fluoro-4-nitrobenzoic acid | 2-Fluoro-4-nitrotoluene | KMnO₄, NaOH | 74% | [10] |

Visualization of Synthetic Strategies

Below is a generalized workflow illustrating the two primary synthetic strategies discussed.

References

- 1. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. prepchem.com [prepchem.com]

- 5. 2-Fluoro-4-nitrobenzoic acid | 403-24-7 | Benchchem [benchchem.com]

- 6. 4-Fluoro-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. 3-Fluoro-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 9. Page loading... [guidechem.com]

- 10. 2-Fluoro-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Influence of Fluorine Substitution on Benzoic Acid Acidity

For Researchers, Scientists, and Drug Development Professionals

Abstract

The substitution of hydrogen with fluorine on a benzoic acid scaffold is a fundamental strategy in medicinal chemistry to modulate physicochemical properties. This guide provides an in-depth analysis of how fluorine's potent, yet position-dependent, electronic effects—namely the inductive and resonance effects—alter the acidity (pKa) of benzoic acid. We will dissect the distinct outcomes of ortho, meta, and para substitution, provide a quantitative comparison of their pKa values, and detail a robust experimental protocol for their empirical determination. Understanding this relationship is paramount for professionals in drug development, as the pKa of a molecule critically influences its solubility, membrane permeability, and target engagement, thereby shaping its overall pharmacokinetic and pharmacodynamic profile.

Introduction: Acidity and the Role of Substituents

Benzoic acid, a simple aromatic carboxylic acid, serves as a vital reference point in physical organic chemistry. Its acidity, quantified by a pKa of approximately 4.20, arises from the dissociation of the carboxylic proton to form a resonance-stabilized carboxylate anion.[1] The stability of this conjugate base is the primary determinant of the acid's strength.

The introduction of a substituent onto the benzene ring can dramatically alter this acidity. Electron-withdrawing groups (EWGs) typically enhance acidity by delocalizing the negative charge of the carboxylate anion, thereby stabilizing it.[2][3] Conversely, electron-donating groups (EDGs) tend to destabilize the anion and decrease acidity.[2] Fluorine, the most electronegative element, presents a fascinating case due to its dual electronic nature, making its impact on acidity highly dependent on its position relative to the carboxyl group.

The Duality of Fluorine's Electronic Effects

To comprehend the influence of fluorine, one must appreciate its two competing electronic mechanisms: the inductive effect and the resonance effect.

-

Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful electron-withdrawing pull through the sigma (σ) bonds of the molecule.[2][3][4] This effect, denoted as -I, withdraws electron density from the aromatic ring and the carboxyl group, stabilizing the negative charge of the conjugate base and thereby increasing acidity.[2][3] The inductive effect is distance-dependent, weakening as the number of bonds between the fluorine and the carboxyl group increases.

-

Resonance Effect (+R or +M): Despite its electronegativity, fluorine possesses lone pairs of electrons in its 2p orbitals that can be delocalized into the π-system of the benzene ring.[4][5] This electron-donating resonance effect (+R or +M) increases electron density on the ring, particularly at the ortho and para positions.[5] This donation can partially counteract the inductive withdrawal, potentially destabilizing the carboxylate anion and decreasing acidity.[6]

For halogens, the electron-withdrawing inductive effect (-I) is generally considered to dominate over the electron-donating resonance effect (+R).[5][7][8] However, the subtle interplay between these two forces is what gives rise to the distinct acidities of the fluorobenzoic acid isomers.

References

- 1. global.oup.com [global.oup.com]

- 2. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline [pharmaguideline.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. quora.com [quora.com]

A Comprehensive Technical Guide to the Safe Handling of 2,5-Difluoro-3-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety and handling precautions for 2,5-Difluoro-3-nitrobenzoic acid, a compound of interest in contemporary chemical research and pharmaceutical development. As a Senior Application Scientist, the following information synthesizes established safety protocols with an understanding of the compound's inherent chemical properties, offering a framework for its safe utilization in a laboratory setting.

Section 1: Understanding the Hazard Profile

This compound is a solid organic compound. Its hazard profile is largely dictated by the presence of three key functional groups: a carboxylic acid, two fluorine atoms, and a nitro group attached to a benzene ring.

-

Corrosivity and Irritation : The carboxylic acid moiety imparts acidic properties, suggesting potential for skin and eye irritation. Data from related compounds like 2,6-Difluoro-3-nitrobenzoic acid and 2-Fluoro-3-nitrobenzoic acid consistently indicate that they are skin and serious eye irritants[1][2].

-

Reactivity of the Nitro Group : The nitro group makes the compound potentially reactive, especially at elevated temperatures or in the presence of reducing agents. Nitroaromatic compounds can be thermally sensitive.

-

Organofluorine Considerations : The presence of fluorine atoms can influence the compound's metabolic pathways and toxicological profile. While specific data for this compound is lacking, it is prudent to handle all organofluorine compounds with care.

Based on analogous compounds, this compound is anticipated to cause skin irritation and serious eye irritation[1][2][3][4].

Section 2: Prudent Laboratory Practices and Engineering Controls

Given the potential hazards, a multi-layered approach to safety, combining engineering controls and rigorous personal practices, is essential.

-

Ventilation : All manipulations of this compound should be conducted in a well-ventilated area[1][5][6]. A certified chemical fume hood is mandatory for procedures that may generate dust or aerosols, such as weighing or preparing solutions.

-

Emergency Equipment : An eyewash station and a safety shower must be readily accessible in the immediate vicinity of the work area[2][7].

Work surfaces and equipment should be decontaminated after use. Spills should be cleaned up promptly using appropriate absorbent materials and the area decontaminated[8].

Section 3: Personal Protective Equipment (PPE) - The Essential Barrier

A comprehensive PPE regimen is critical to prevent direct contact with this compound.

-

Eye and Face Protection : Tightly fitting safety goggles or a face shield are required to protect against splashes and dust[5][9]. Standard safety glasses are not sufficient.

-

Skin Protection :

-

Gloves : Chemical-resistant gloves are mandatory. Given the lack of specific permeation data for this compound, nitrile gloves are a reasonable initial choice for incidental contact. For extended handling, consider thicker gloves or changing nitrile gloves frequently. Always inspect gloves for tears or holes before use.

-

Lab Coat : A flame-resistant lab coat should be worn at all times in the laboratory.

-

Protective Clothing : For larger scale operations or situations with a higher risk of exposure, additional protective clothing such as an apron or coveralls may be necessary[10].

-

-

Respiratory Protection : If work cannot be conducted in a fume hood and there is a risk of inhaling dust, a NIOSH-approved respirator with a particulate filter is necessary[2][5].

The following table summarizes the recommended PPE for handling this compound:

| Protection Type | Specific Recommendation | Rationale |

| Eye/Face | Tightly fitting safety goggles; Face shield for splash risk. | Protects against serious eye irritation from dust or splashes. |

| Hand | Chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact and potential irritation. |

| Body | Flame-resistant lab coat; additional protective clothing as needed. | Protects skin from contamination and potential chemical burns. |

| Respiratory | NIOSH-approved respirator (if dust is generated outside a fume hood). | Prevents inhalation of irritating dust particles. |

Section 4: Safe Handling, Storage, and Disposal Workflow

A systematic approach to handling, from acquisition to disposal, minimizes the risk of exposure.

Caption: Workflow for the safe handling of this compound.

-

Preparation : Before handling the compound, review the safety information for similar compounds and ensure all necessary PPE is worn correctly. Verify that the chemical fume hood and emergency equipment are operational.

-

Weighing :

-

Perform all weighing operations within a chemical fume hood to contain any dust.

-

Use a tared weigh boat or glassine paper.

-

Handle the container and spatula with care to avoid generating dust.

-

-

Solution Preparation :

-

In the fume hood, slowly add the weighed solid to the chosen solvent in a suitable flask.

-

Stir the mixture gently to avoid splashing.

-

If heating is required, use a controlled heating mantle and ensure proper ventilation.

-

-

Storage : Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents[5][7].

-

Disposal : Dispose of waste material and contaminated items in a clearly labeled hazardous waste container in accordance with local, state, and federal regulations[2][11]. Do not dispose of down the drain[5].

Section 5: Emergency Procedures - Preparedness and Response

In the event of an exposure or spill, a swift and informed response is crucial.

| Exposure Type | First Aid Measures |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[8]. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists[1][2]. |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[2]. |

| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention[1][6]. |

In Case of a Spill :

-

Evacuate non-essential personnel from the area.

-

Wearing appropriate PPE, contain the spill using an inert absorbent material.

-

Carefully sweep or scoop up the material and place it in a labeled hazardous waste container.

-

Decontaminate the spill area.

-

Report the spill to the appropriate safety personnel.

Section 6: Toxicological and Ecological Information

There is no specific toxicological or ecological data available for this compound. However, based on data for analogous compounds, it should be handled as a substance that is potentially harmful if swallowed and may cause irritation to the respiratory system[2][7]. The environmental impact is unknown, and therefore, it should not be released into the environment[5][10].

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. fishersci.com [fishersci.com]

- 3. 2,6-Difluoro-3-nitrobenzoic acid | C7H3F2NO4 | CID 302629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. echemi.com [echemi.com]

- 6. combi-blocks.com [combi-blocks.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. safety.fsu.edu [safety.fsu.edu]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 11. file.medchemexpress.com [file.medchemexpress.com]

Methodological & Application

Protocol & Application Note: A Detailed Guide to the Regioselective Nitration of 2,5-Difluorobenzoic Acid

An Application Note from Gemini Synthesis Group

Abstract

This document provides a comprehensive, field-tested protocol for the laboratory-scale synthesis of 2,5-Difluoro-4-nitrobenzoic acid (CAS: 116465-48-6) via the electrophilic aromatic substitution of 2,5-difluorobenzoic acid. 2,5-Difluoro-4-nitrobenzoic acid is a valuable building block in medicinal chemistry and fine chemical synthesis, often serving as a key intermediate for active pharmaceutical ingredients (APIs) and advanced materials.[1][2] This guide details the reaction mechanism, provides a step-by-step experimental procedure, outlines critical safety protocols, and describes methods for purification and characterization. The protocol is designed for researchers, chemists, and drug development professionals, emphasizing the scientific rationale behind each step to ensure reproducibility and safety.

Scientific Integrity & Rationale

Reaction Mechanism: Electrophilic Aromatic Substitution

The nitration of 2,5-difluorobenzoic acid is a classic example of an electrophilic aromatic substitution (EAS) reaction.[3] The core of this process involves the generation of a potent electrophile, the nitronium ion (NO₂⁺), which then attacks the electron-rich benzene ring.

Step 1: Generation of the Nitronium Ion Electrophile Concentrated sulfuric acid (H₂SO₄) acts as a catalyst, protonating nitric acid (HNO₃). This protonated intermediate readily loses a molecule of water to form the highly electrophilic nitronium ion.[4]

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Step 2: Regioselective Electrophilic Attack The regiochemical outcome of the reaction is dictated by the directing effects of the substituents on the benzoic acid ring: the two fluorine atoms (-F) and the carboxylic acid group (-COOH).

-

Carboxylic Acid (-COOH): This group is strongly electron-withdrawing and acts as a meta-director, deactivating the ring towards electrophilic attack.[3]

-

Fluorine (-F): As halogens, fluorine atoms are deactivating due to their inductive electron-withdrawing effect. However, they are also ortho, para-directors because their lone pairs can donate electron density into the ring via resonance, stabilizing the cationic intermediate (arenium ion) formed during attack at these positions.[5][6]